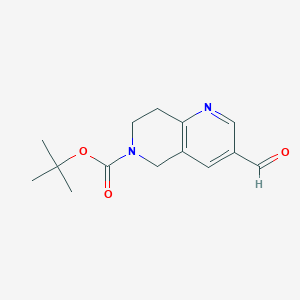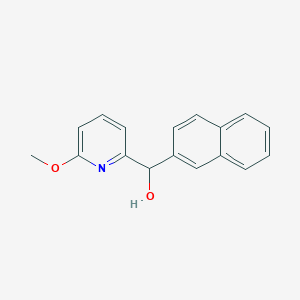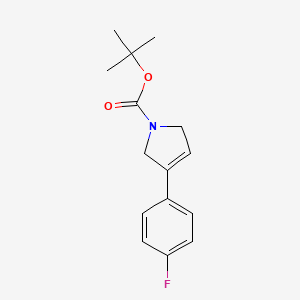
N-(9-Ethyl-9H-purin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Etil-9H-purin-6-il)benzamida es un compuesto químico con la fórmula molecular C14H13N5O. Es un derivado de la purina, un compuesto orgánico aromático heterocíclico, y la benzamida, un compuesto orgánico que consiste en un anillo de benceno unido a un grupo amida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(9-Etil-9H-purin-6-il)benzamida generalmente implica la reacción de 9-etil-9H-purin-6-amina con cloruro de benzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-(9-Etil-9H-purin-6-il)benzamida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y emplear técnicas de purificación industrial para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(9-Etil-9H-purin-6-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El grupo amida puede participar en reacciones de sustitución nucleófila, donde los nucleófilos reemplazan al grupo amida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados del anillo de purina.
Reducción: Formas reducidas del grupo amida, que potencialmente conducen a aminas.
Sustitución: Derivados de benzamida sustituidos.
Aplicaciones Científicas De Investigación
N-(9-Etil-9H-purin-6-il)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, como la actividad anticancerígena y antiviral.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(9-Etil-9H-purin-6-il)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la replicación o reparación del ADN, ejerciendo así sus efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
N-(9H-purin-6-il)benzamida: Un compuesto similar sin el grupo etilo en el anillo de purina.
N-(9-Metil-9H-purin-6-il)benzamida: Un derivado con un grupo metilo en lugar de un grupo etilo.
Unicidad
N-(9-Etil-9H-purin-6-il)benzamida es única debido a la presencia del grupo etilo en el anillo de purina, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en la forma en que el compuesto interactúa con los objetivos moleculares, potencialmente mejorando su potencial terapéutico en comparación con compuestos similares.
Propiedades
Número CAS |
7280-85-5 |
|---|---|
Fórmula molecular |
C14H13N5O |
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
N-(9-ethylpurin-6-yl)benzamide |
InChI |
InChI=1S/C14H13N5O/c1-2-19-9-17-11-12(15-8-16-13(11)19)18-14(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16,18,20) |
Clave InChI |
XQRVASJNAVNBEO-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)
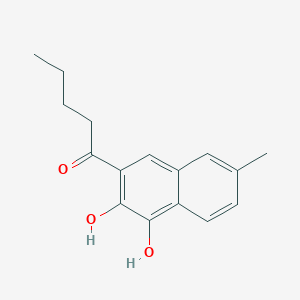
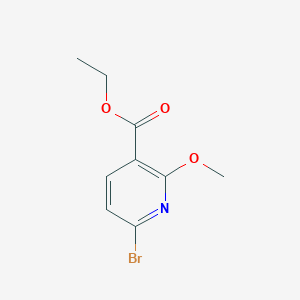
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)



